Enantiomer-Dependent Mutagenicity: D-Azidoalanine Exhibits Strikingly Lower Genotoxic Activity Than L-Azidoalanine in Salmonella Assays
Owais et al. (1986) chemically synthesized both enantiomers of azidoalanine (60% yield from N-Boc-serine) and compared their mutagenicity in Salmonella typhimurium strain TA1530. Synthetic D-azidoalanine displayed very low mutagenic activity, whereas L-azidoalanine produced a robust mutagenic response quantitatively comparable to that of inorganic azide and of azidoalanine generated in vivo by bacterial metabolism [1]. Mangold et al. (1986) independently confirmed a marked antipodal potency ratio in strains TA100 and TA1535: the molar mutagenic potency of L-azidoalanine was nearly identical to that of sodium azide, while the D-isomer contributed negligibly to the racemate's activity, demonstrating that the mutagenic pharmacophore resides exclusively with the L-configuration [2]. This stereoselectivity establishes D-azidoalanine as the preferred enantiomer for applications—such as live-cell metabolic labeling and in vivo bioorthogonal chemistry—where genotoxic liability must be minimized.
| Evidence Dimension | Mutagenic activity in bacterial reverse-mutation assays |
|---|---|
| Target Compound Data | D-azidoalanine: very low mutagenic activity in S. typhimurium TA1530; negligible contribution to racemate activity in TA100 and TA1535 |
| Comparator Or Baseline | L-azidoalanine: mutagenic potency nearly identical to sodium azide in TA100 and TA1535; robust revertant induction in TA1530 |
| Quantified Difference | Marked antipodal potency ratio—mutagenicity resides primarily (>90%) in the L-isomer |
| Conditions | Salmonella typhimurium strains TA1530, TA100, TA1535; standard plate-incorporation Ames assay; compound concentrations in the low millimolar range |
Why This Matters
For procurement decisions involving bioorthogonal-labeling reagents intended for use in live cells or in vivo models, the D-enantiomer's drastically reduced mutagenicity represents a critical safety differentiator that the L-enantiomer cannot provide.
- [1] Owais WM, Ronald RC, Kleinhofs A, Nilan RA. Synthesis and mutagenicity of the two stereoisomers of an azide metabolite (azidoalanine). Mutat Res. 1986 Nov;175(3):121–126. DOI: 10.1016/0165-7992(86)90109-0. PMID: 3534556. View Source
- [2] Mangold JB, Lavelle JM. Synthesis and enantioselective mutagenicity of azidoalanine in Salmonella typhimurium. Chem Biol Interact. 1986 Nov;60(2):183–190. DOI: 10.1016/0009-2797(86)90026-8. PMID: 3539375. View Source
